molecular formula C7H7BrS B035456 2-Bromothioanisole CAS No. 19614-16-5

2-Bromothioanisole

Cat. No. B035456
Key on ui cas rn: 19614-16-5
M. Wt: 203.1 g/mol
InChI Key: ALAQDUSTXPEHMH-UHFFFAOYSA-N
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Patent
US06602895B2

Procedure details

2-Bromothioanisole (29.0 g, 143 mmol) was dissolved in dry THF (400 mL) and cooled to −75° C. n-BuLi (62.0 mL, 2.5 M in hexane, 155 mmol) was added over 50 minutes. After stirring 25 minutes, triisopropyl borate (46 mL, 199 mmol) was added over 35 minutes. The cold bath was removed and the reaction was stirred at room temp for 16 hours. The resulting solution was cooled in an ice bathours, and 6 M HCl (100 mL) was added. This mixture was stirred at room temp 5 hours and concentrated to about half of the original volume. The concentrated solution was partitioned between Et2O and water. The organic layer was extracted with 2 M NaOH, which was subsequently reacidified with 6 M HCl and extracted several times back into Et2O. These Et2O washes were dried over Na2SO4, filtered, and evaporated to yield a beige solid (20.4 g, 85%). 1H NMR (CDCl3): δ 8.01 (dd, 1H, J=7.3, J′=1.4), 7.53 (dd, 1H, J=7.7, J′=1.1), 7.43 (td, 1H, J=7.3, J′=1.8), 7.34 (td, 1H, J=7.3, J′=1.5), 6.22 (s, 2H), 2.50 (s, 3H).
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three
Name
Yield
85%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH3:9].[Li]CCCC.[B:15](OC(C)C)([O:20]C(C)C)[O:16]C(C)C>C1COCC1>[CH3:9][S:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[B:15]([OH:20])[OH:16]

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)SC
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
62 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
46 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 50 minutes
Duration
50 min
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temp for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled in an ice bathours, and 6 M HCl (100 mL)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
This mixture was stirred at room temp 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about half of the original volume
CUSTOM
Type
CUSTOM
Details
The concentrated solution was partitioned between Et2O and water
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 2 M NaOH, which
EXTRACTION
Type
EXTRACTION
Details
extracted several times back into Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
These Et2O washes were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
CSC1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06602895B2

Procedure details

2-Bromothioanisole (29.0 g, 143 mmol) was dissolved in dry THF (400 mL) and cooled to −75° C. n-BuLi (62.0 mL, 2.5 M in hexane, 155 mmol) was added over 50 minutes. After stirring 25 minutes, triisopropyl borate (46 mL, 199 mmol) was added over 35 minutes. The cold bath was removed and the reaction was stirred at room temp for 16 hours. The resulting solution was cooled in an ice bathours, and 6 M HCl (100 mL) was added. This mixture was stirred at room temp 5 hours and concentrated to about half of the original volume. The concentrated solution was partitioned between Et2O and water. The organic layer was extracted with 2 M NaOH, which was subsequently reacidified with 6 M HCl and extracted several times back into Et2O. These Et2O washes were dried over Na2SO4, filtered, and evaporated to yield a beige solid (20.4 g, 85%). 1H NMR (CDCl3): δ 8.01 (dd, 1H, J=7.3, J′=1.4), 7.53 (dd, 1H, J=7.7, J′=1.1), 7.43 (td, 1H, J=7.3, J′=1.8), 7.34 (td, 1H, J=7.3, J′=1.5), 6.22 (s, 2H), 2.50 (s, 3H).
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three
Name
Yield
85%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH3:9].[Li]CCCC.[B:15](OC(C)C)([O:20]C(C)C)[O:16]C(C)C>C1COCC1>[CH3:9][S:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[B:15]([OH:20])[OH:16]

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)SC
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
62 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
46 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 50 minutes
Duration
50 min
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temp for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled in an ice bathours, and 6 M HCl (100 mL)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
This mixture was stirred at room temp 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about half of the original volume
CUSTOM
Type
CUSTOM
Details
The concentrated solution was partitioned between Et2O and water
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 2 M NaOH, which
EXTRACTION
Type
EXTRACTION
Details
extracted several times back into Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
These Et2O washes were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
CSC1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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